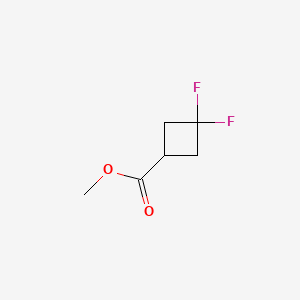

2-(Oxetan-3-YL)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

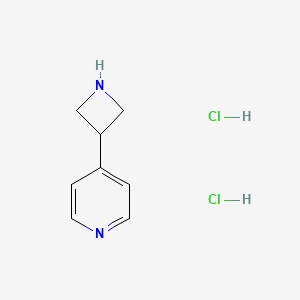

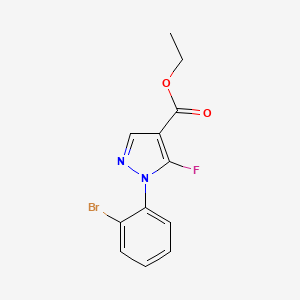

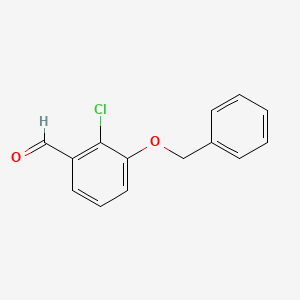

“2-(Oxetan-3-YL)acetic acid” is a chemical compound with the CAS Number: 1310381-54-4 and a molecular weight of 116.12 . Its IUPAC name is 3-oxetanylacetic acid .

Synthesis Analysis

There are several papers that discuss the synthesis of oxetane derivatives . For instance, one study discusses the use of α,β−unsaturated ester 3, aza-Michael addition was carried out with heterocyclic aliphatic and heterocyclic aromatic amines for the formation of heterocyclic amino acid blocks .

Molecular Structure Analysis

The molecular structure of “2-(Oxetan-3-YL)acetic acid” is represented by the linear formula C5H8O3 . More detailed structural information can be found in databases like PubChem and ChemSpider .

Chemical Reactions Analysis

Oxetanes, including “2-(Oxetan-3-YL)acetic acid”, are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Oxetan-3-YL)acetic acid” can be found in databases like PubChem . It’s important to note that the specific properties of this compound may vary depending on its state (solid, liquid, gas) and the conditions under which it is studied.

Applications De Recherche Scientifique

Quantum Chemical Properties : A study by Bouklah et al. (2012) investigated the quantum-chemical properties of several compounds, including derivatives similar to 2-(Oxetan-3-YL)acetic acid, using Density Functional Theory (DFT). This research is significant for understanding the electronic properties such as HOMO and LUMO energies, which are crucial for applications in material science and molecular electronics (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Biological Activity : Salionov (2015) focused on the synthesis and study of acute toxicity of derivatives of 2-(1,2,4-triazoles-3-iltio)acetic acids, which are structurally related. These compounds exhibit various biological activities, including analgesic and anti-inflammatory effects, highlighting their potential in pharmaceutical applications (Salionov, 2015).

Asymmetric Synthesis : Dai et al. (2006) reported the first asymmetric synthesis of 1,2-dioxolane-3-acetic acids, demonstrating the stereoselective opening of oxetanes by hydrogen peroxide. This research is crucial for the synthesis of complex natural products and pharmaceuticals (Dai, Trullinger, Liu, & Dussault, 2006).

Antibacterial Activity : Čačić et al. (2009) explored the synthesis of thiazolidin-4-ones based on acetic acid derivatives. This work is significant for the development of new antibacterial agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

HIV-1 Inhibition : Kessl et al. (2012) studied 2-(Quinolin-3-yl)-acetic-acid derivatives for their ability to inhibit HIV-1 integrase and viral replication. This research is important for the development of new antiretroviral drugs (Kessl, Jena, Koh, Taskent-Sezgin, Slaughter, Feng, de Silva, Wu, Le Grice, Engelman, Fuchs, & Kvaratskhelia, 2012).

Synthesis of Spirocycles : Jones, Proud, & Sridharan (2016) described the synthesis of oxetane/azetidine containing spirocycles, highlighting the versatility of these structures in organic synthesis (Jones, Proud, & Sridharan, 2016).

Nanoparticle-Catalyzed Synthesis : Shakibaei, Ghahremanzadeh, & Bazgir (2013) developed a green method for synthesizing novel 2-(3-(dicyanomethyl)-2-oxoindolin-3-ylthio)acetic acids using CuFe2O4 nanoparticles. This method is important for environmentally friendly chemical synthesis (Shakibaei, Ghahremanzadeh, & Bazgir, 2013).

Safety And Hazards

Orientations Futures

Oxetanes, including “2-(Oxetan-3-YL)acetic acid”, have been increasingly exploited for their contrasting behaviors, driving numerous studies into the synthesis of new oxetane derivatives . This suggests that there is ongoing interest in the development of new methodologies for oxetane synthesis and incorporation, as well as in utilizing the reactivity of oxetanes in the synthesis of complex molecules .

Propriétés

IUPAC Name |

2-(oxetan-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5(7)1-4-2-8-3-4/h4H,1-3H2,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJPCGQVHNWRGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716620 |

Source

|

| Record name | (Oxetan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxetan-3-YL)acetic acid | |

CAS RN |

1310381-54-4 |

Source

|

| Record name | (Oxetan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B582315.png)

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B582330.png)